Nocarimidazole A: A Technical Guide to its Discovery, Isolation, and Characterization from Nocardiopsis sp.
Nocarimidazole A: A Technical Guide to its Discovery, Isolation, and Characterization from Nocardiopsis sp.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocarimidazole A is a novel 4-aminoimidazole alkaloid discovered from a marine-derived actinomycete, Nocardiopsis sp. (strain CNQ115).[1][2][3] This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and biological activity of Nocarimidazole A, presenting the key data and experimental protocols in a structured format for researchers in natural product chemistry and drug discovery. The compound possesses a rare 4-aminoimidazole ring coupled with a conjugated carbonyl side chain, making it a subject of interest for further investigation.[1][2]
Discovery and Source Organism
Nocarimidazole A was isolated from the marine actinomycete Nocardiopsis sp. strain CNQ115. This strain was obtained from marine sediments collected off the coast of Southern California. The genus Nocardiopsis is a known producer of diverse and bioactive secondary metabolites.
Experimental Protocols
Fermentation of Nocardiopsis sp. CNQ115
The experimental workflow for the fermentation of Nocardiopsis sp. CNQ115 is outlined below.
Caption: Fermentation workflow for Nocardiopsis sp. CNQ115.
The producing strain, Nocardiopsis sp. CNQ115, was cultured in a two-stage fermentation process. A seed culture was initiated in 100 mL of YPG medium (yeast extract 4 g/L, peptone 4 g/L, glucose 10 g/L, in seawater) and incubated at 27 °C with shaking at 200 rpm for 3 days. This seed culture was then used to inoculate a 20 L production culture in the same medium, which was incubated for 7 days under the same conditions.
Extraction and Isolation of Nocarimidazole A
The isolation of Nocarimidazole A from the culture broth involved a multi-step extraction and chromatographic purification process.
Caption: Extraction and isolation workflow for Nocarimidazole A.
The 20 L culture broth was subjected to solid-phase extraction using Amberlite XAD-7 resin. The resin was washed with water and then eluted with acetone. The resulting acetone extract was dried to yield a crude extract. This crude extract was then partitioned between ethyl acetate (EtOAc) and water. The bioactive EtOAc fraction was subjected to silica gel column chromatography using a dichloromethane-methanol (DCM/MeOH) gradient. The fraction containing Nocarimidazole A was further purified by reversed-phase high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to yield the pure compound.
Structure Elucidation
The planar structure of Nocarimidazole A was determined by a combination of spectroscopic techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Workflow for the structure elucidation of Nocarimidazole A.
High-resolution mass spectrometry established the molecular formula of Nocarimidazole A as C13H23N3O. Extensive 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HMQC, and HMBC, were used to assemble the final planar structure.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for Nocarimidazole A.
Table 1: Physicochemical Properties of Nocarimidazole A
| Property | Value |
| Molecular Formula | C₁₃H₂₃N₃O |
| Appearance | White, amorphous solid |
| HRESIMS [M+H]⁺ | m/z 238.1914 (calcd for C₁₃H₂₄N₃O, 238.1919) |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Nocarimidazole A (in CDCl₃)
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 2 | 140.0 | 7.37, s |
| 4 | 145.4 | - |
| 5 | 107.0 | - |
| 6 | 189.9 | - |
| 7 | 37.0 | 2.45, t (7.5) |
| 8 | 25.8 | 1.55, m |
| 9 | 29.3 | 1.25, m |
| 10 | 22.6 | 1.25, m |
| 11 | 31.8 | 1.25, m |
| 12 | 14.0 | 0.87, t (7.0) |
| 13 | - | - |
| 14 | - | - |
| 15 | - | - |
| 16 | - | - |
| NH₂ | - | 4.80, br s |
Note: The original publication should be consulted for the complete assignment of all proton and carbon signals, as some are reported as overlapping multiplets.
Biological Activity
Nocarimidazole A was evaluated for its antimicrobial properties and showed weak activity against Gram-positive bacteria.
Table 3: Antimicrobial Activity of Nocarimidazole A
| Test Organism | MIC (μg/mL) |
| Bacillus subtilis | 64 |
| Staphylococcus epidermidis | 64 |
Signaling Pathways and Mechanism of Action
As of the current literature, there is no published data on the specific signaling pathways modulated by Nocarimidazole A or its detailed mechanism of action. Further research is required to elucidate its biological targets and cellular effects.
Conclusion
Nocarimidazole A represents a novel addition to the growing class of imidazole-containing natural products. This guide has provided a comprehensive summary of its discovery, the detailed protocols for its isolation from Nocardiopsis sp. CNQ115, and its structural characterization. The presented data and workflows offer a valuable resource for researchers interested in the further study and potential development of this marine-derived alkaloid. Future investigations are warranted to explore its full therapeutic potential and unravel its mechanism of action.
